6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUQNULGZXDJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)N=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC2=C1C(=O)N=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for 6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one are not explicitly detailed in the available literature. Generally, the synthesis of such compounds involves standard organic synthesis techniques, including condensation reactions, cyclization, and functional group modifications. The specific reagents and conditions would depend on the desired chemical structure and functional groups present in the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, industrial synthesis of organic compounds involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one, like many organic compounds, can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.
Substitution: Functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
The specific reagents and conditions for these reactions would depend on the desired transformation. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that can be explored for potential therapeutic applications.
Medicine: If the compound exhibits pharmacological properties, it could be investigated as a potential drug candidate.
Industry: 6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one might be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for 6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one is not well-documented. Generally, the mechanism by which a compound exerts its effects involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Structural and Functional Analysis
- Core Heterocycle Variations: Thieno vs. Pyrazolo vs. Pyrido: The pyrazolo[3,4-d]pyrimidin-4-one scaffold () introduces a five-membered pyrazole ring, altering hydrogen-bonding interactions and metabolic stability . Pyrrolo Derivatives: The pyrrolo[2,3-d]pyrimidin-4-one (KBQ) incorporates a pyrrole ring, which may influence redox properties due to the sulfur substituent .
- Substituent Effects: Chloro Group: The 6-chloro substituent in the target compound and its pyrazolo analog () likely enhances electrophilicity, facilitating nucleophilic substitutions in drug design. Arylideneamino Groups: In thieno derivatives (4a–h), these groups confer conformational flexibility and enable interactions with serotonin receptors . Carbaldehyde Functionality: The 6-carbaldehyde derivative () serves as a key intermediate for synthesizing antitumor agents, highlighting the versatility of the pyrido-pyrimidine scaffold .
Key Research Findings and Limitations
Q & A
Q. What are the established synthetic routes for 6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one, and what are their mechanistic considerations?
- Methodological Answer : Two primary synthetic strategies are documented:
- Oxidation of dihydro precursors : Starting from 2-amino-4,6-dimethyl nicotinamide, condensation with substituted aryl aldehydes forms dihydropyrido-pyrimidinones, which are oxidized to yield the target compound .
- One-pot cyclization : Reacting 2-aminopyridine derivatives with aromatic aldehydes in aqueous potassium phosphate at 100°C facilitates cyclization to form dihydro intermediates, followed by dehydration/oxidation .
- Key variables : Solvent polarity, oxidizing agents (e.g., air or chemical oxidants), and catalyst selection influence yield and purity.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns and aromaticity. For example, the deshielded proton at the 6-chloro position typically appears as a singlet near δ 8.5 ppm .
- X-ray Crystallography : Resolves ambiguities in regiochemistry and hydrogen bonding, as demonstrated for structurally analogous pyrido-pyrimidinones .
- LCMS/HPLC : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 224.03) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .
- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .
- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent solubility-driven spread .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to water .
- Catalyst Optimization : Transition metals (e.g., CuI) may accelerate aryl coupling steps in functionalized derivatives .
- Temperature Gradients : Stepwise heating (80°C → 120°C) reduces side products like hydrolyzed intermediates .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine H-C HSQC and NOESY to resolve overlapping signals in crowded aromatic regions .
- Isotopic Labeling : Introduce N or H labels to track nitrogen environments in pyrimidine rings .
- Computational DFT : Simulate NMR chemical shifts to identify discrepancies between experimental and theoretical data .
Q. What computational approaches predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Docking Studies : Model interactions with kinase targets (e.g., EGFR) using PyMOL or AutoDock, leveraging structural analogs like pyrido[4,3-d]pyrimidinones .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .
- SAR Modeling : Correlate substituent effects (e.g., chloro vs. fluoro) with bioactivity using QSAR software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
